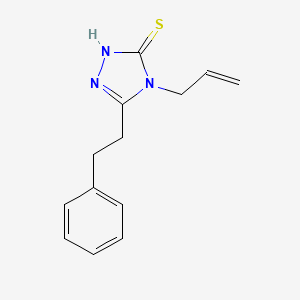

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVDKGDAFNEOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395061 | |

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-39-9 | |

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse pharmacological properties.[1] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile template for drug design.

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible for researchers, scientists, and professionals in the field of drug development. We will explore the causality behind experimental choices, provide self-validating protocols, and present the data required to confirm the successful synthesis and purification of the target compound.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through a three-step linear sequence. This strategy is predicated on the well-established Phillips-Pinner triazole synthesis, which involves the cyclization of an acylthiosemicarbazide intermediate.[2][4]

Our approach is as follows:

-

Step 1: Synthesis of the Acylthiosemicarbazide Intermediate. The synthesis begins with the formation of N-(3-phenylpropanoyl)thiosemicarbazide from 3-phenylpropanoic acid and thiosemicarbazide. This acylation step is crucial for introducing the phenylethyl moiety that will ultimately reside at the C5 position of the triazole ring.[5][6]

-

Step 2: Base-Catalyzed Intramolecular Cyclization. The acylthiosemicarbazide intermediate undergoes a base-catalyzed cyclization and dehydration to form the 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol ring.[7] The use of a strong base like potassium hydroxide facilitates the intramolecular nucleophilic attack required for ring closure.[5]

-

Step 3: N-Allylation. The final step is the selective alkylation of the N4 nitrogen of the triazole ring with allyl bromide. This reaction introduces the allyl group, a common functional handle in medicinal chemistry for further derivatization or for its potential to interact with biological targets.

This synthetic pathway is logical, high-yielding, and allows for straightforward purification of the intermediates and the final product.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-phenylpropanoyl)thiosemicarbazide (Intermediate 1)

Rationale: The initial acylation of thiosemicarbazide is a critical step that forms the backbone of the eventual triazole. While several methods exist, such as using an acyl chloride, a direct reaction with the carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE) is an effective and common approach.[5][6] PPE acts as a powerful dehydrating agent, facilitating the amide bond formation.

Protocol:

-

In a 100 mL round-bottom flask, combine 3-phenylpropanoic acid (1.50 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

-

Add chloroform (20 mL) and a magnetic stir bar.

-

To this stirred suspension, carefully add polyphosphate ester (PPE) (approx. 5 g).

-

Heat the mixture to reflux (around 60-65°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water with vigorous stirring.

-

The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the resulting white solid in a vacuum oven at 50°C to yield N-(3-phenylpropanoyl)thiosemicarbazide.

Step 2: Synthesis of 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 2)

Rationale: The intramolecular cyclization of the acylthiosemicarbazide is promoted by a base.[4] Refluxing in an aqueous solution of a strong base like potassium hydroxide provides the energy for the dehydration and ring closure to occur, yielding the stable triazole-thiol ring system.[5] The product is isolated by acidifying the reaction mixture, which protonates the thiol and causes it to precipitate from the aqueous solution.[5][8]

Protocol:

-

Suspend N-(3-phenylpropanoyl)thiosemicarbazide (2.23 g, 10 mmol) in an 8% aqueous solution of potassium hydroxide (25 mL).

-

Heat the mixture under reflux for 4 hours with stirring. The solid should dissolve as the reaction progresses, forming the potassium salt of the triazole.

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the clear solution to pH 5-6 with cold, dilute hydrochloric acid (e.g., 2M HCl).

-

A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a white crystalline solid.

Caption: Simplified mechanism of the base-catalyzed cyclization.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step is an N-alkylation reaction. The nitrogen at position 4 of the triazole ring is sufficiently nucleophilic after deprotonation by a mild base like anhydrous potassium carbonate to attack the electrophilic allyl bromide. The reaction is typically run in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.

Protocol:

-

In a 100 mL round-bottom flask, dissolve 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (2.05 g, 10 mmol) in acetone (40 mL).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

-

To this stirred suspension, add allyl bromide (1.33 g, 11 mmol, 0.95 mL) dropwise.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The compound exists in a tautomeric equilibrium between the thione and thiol forms, which can influence spectroscopic data.[9]

Physical Characterization

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system confirms the presence of a single major component.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3100-3000 | C-H stretch (Aromatic & Alkene) | Medium to weak |

| ~2950-2850 | C-H stretch (Aliphatic) | Medium |

| ~2600-2550 | S-H stretch (Thiol) | Weak, often broad[3][11][12] |

| ~1640 | C=C stretch (Allyl) | Weak to medium |

| ~1600, ~1495 | C=C stretch (Aromatic) | Medium |

| ~1560 | C=N stretch (Triazole ring) | Medium to strong[3] |

| ~1250 | C=S stretch (Thione tautomer) | Medium to strong[8] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13][14] The presence of the thiol/thione tautomerism means the proton on the sulfur or nitrogen may be exchangeable and could appear as a broad singlet.[9]

¹H NMR (Expected Chemical Shifts, δ in ppm):

| Protons | Multiplicity | Integration | Approx. δ (ppm) | Assignment |

| SH/NH | singlet (broad) | 1H | 13.0 - 14.0 | Thiol/Thione proton[9] |

| Ar-H | multiplet | 5H | 7.20 - 7.40 | Phenyl ring protons |

| =CH- | multiplet | 1H | 5.80 - 6.00 | Allyl methine proton |

| =CH₂ | multiplet | 2H | 5.10 - 5.30 | Allyl methylene protons |

| N-CH₂ | doublet | 2H | 4.60 - 4.80 | Allyl N-CH₂ protons |

| Ar-CH₂-CH₂ | triplet | 2H | 3.10 - 3.30 | Phenylethyl -CH₂- |

| Ar-CH₂ | triplet | 2H | 2.90 - 3.10 | Phenylethyl Ar-CH₂- |

¹³C NMR (Expected Chemical Shifts, δ in ppm):

| Carbon | Approx. δ (ppm) | Assignment |

| C=S | ~168 | Thione carbon[9] |

| C5 | ~155 | Triazole ring carbon |

| C (ipso) | ~140 | Phenyl ring ipso-carbon |

| =CH- | ~132 | Allyl methine carbon |

| C (aromatic) | ~128-129 | Phenyl ring carbons |

| C (aromatic) | ~126 | Phenyl ring carbon |

| =CH₂ | ~118 | Allyl methylene carbon |

| N-CH₂ | ~46 | Allyl N-CH₂ carbon |

| Ar-CH₂-CH₂ | ~32 | Phenylethyl -CH₂- |

| Ar-CH₂ | ~30 | Phenylethyl Ar-CH₂- |

3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the final product. For C₁₃H₁₅N₃S, the expected monoisotopic mass is approximately 245.10 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety Precautions

-

Thiosemicarbazide: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Polyphosphate Ester (PPE): Corrosive. Avoid contact with skin and eyes.

-

Allyl Bromide: Lachrymator, toxic, and flammable. Must be handled in a fume hood with appropriate PPE.

-

Solvents (Chloroform, Acetone, Ethanol): Flammable and/or toxic. Use in a well-ventilated area away from ignition sources.

-

Acids and Bases (HCl, KOH): Corrosive. Handle with care and appropriate PPE.

Conclusion

This guide outlines a reliable and well-documented three-step synthesis for this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce this valuable heterocyclic compound. The characterization data provided serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further investigation in drug discovery and development programs. The inherent versatility of the 1,2,4-triazole-3-thiol scaffold continues to make it an area of intense scientific interest.

References

-

Zubkov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8000. Available at: [Link]

-

Zubkov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]

-

Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1,2,4-trazole: A review article. International Journal of Science and Research (IJSR), 5(11), 1473-1481. Available at: [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

Reddy, N. B., & Sravya, G. (2018). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Rasayan Journal of Chemistry, 11(2), 735-739. Available at: [Link]

-

Agrawal, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 312-337. Available at: [Link]

-

Karabacak, M., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317. Available at: [Link]

-

Chemistry. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. Available at: [Link]

-

Zubkov, V. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Chem Vids by Dr. G. (2015, August 19). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide [Video]. YouTube. Available at: [Link]

-

Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved January 18, 2026, from [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. National Center for Biotechnology Information. Available at: [Link]

-

Giebułtowicz, J., et al. (2013). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Poloniae Pharmaceutica, 70(5), 785-792. Available at: [Link]

-

Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

-

Veres, M., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 18, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 18, 2026, from [Link]

-

Chen, Y.-C., et al. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Center for Biotechnology Information. Available at: [Link]

-

Al-Jbouri, F. F. A., & Al-Majidi, S. M. H. (2020). I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. Available at: [Link]

-

Mustafa, Y. F. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Applied Pharmaceutical Science, 14(1), 001-020. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. academic.oup.com [academic.oup.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation behind experimental choices and spectral interpretation. By integrating data from these orthogonal analytical techniques, this guide establishes a self-validating framework for confirming the molecular structure and purity of the target compound.

Introduction: The Structural Imperative

The compound this compound belongs to the 1,2,4-triazole class, a scaffold renowned for its diverse pharmacological activities.[1][2] The precise arrangement of its constituent parts—the triazole core, the reactive thiol group, and the allyl and phenylethyl substituents—is critical to its function. Spectroscopic analysis is therefore not merely a characterization step, but the foundational proof of chemical identity, upon which all subsequent biological and pharmaceutical evaluation rests.

A key structural consideration for this molecule is the potential for thione-thiol tautomerism in the 1,2,4-triazole-3-thiol ring system. The equilibrium between the thiol (-SH) form and the thione (=S) form can be influenced by the solvent, temperature, and physical state.[3] Spectroscopic techniques are paramount in identifying the predominant tautomer under specific conditions. This guide will interpret the data with a focus on the more stable thione tautomer, which is often favored in the solid state and in common NMR solvents like DMSO.

Workflow for Spectroscopic Elucidation

The following diagram outlines the integrated analytical approach detailed in this guide.

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule, revealing the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy Analysis

Expertise & Rationale: ¹H NMR is the cornerstone of structural analysis for organic molecules. The chemical shift of a proton is dictated by its local electronic environment; electronegative atoms and aromatic rings, for instance, deshield nearby protons, shifting their signals downfield.[4][5] Spin-spin coupling provides direct evidence of connectivity, as the signal for a proton is split by non-equivalent protons on adjacent carbons according to the n+1 rule (for simple cases).[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps in observing exchangeable protons like N-H or S-H, and it effectively solubilizes a wide range of organic compounds.[7]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse acquisition (zg30).

-

Number of Scans: 16 (adjust for concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Spectrum and Interpretation

The molecular structure with numbering for assignment is shown below:

Caption: Molecular structure of this compound with atom numbering for NMR assignments. (Note: A proper chemical drawing with numbers would be inserted here).

Atom Numbering Scheme:

-

Phenylethyl: Phenyl ring C1' to C6', with C1' attached to the ethyl chain. Ethyl chain: -CH₂(α)-CH₂(β)-.

-

Triazole Ring: N4 (allyl attached), C5 (phenylethyl attached), C3 (thiol/thione attached).

-

Allyl Group: -CH₂(a)-CH(b)=CH₂(c, c').

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| N-H (Thione) | ~13.5 - 14.0 | Broad Singlet | - | 1H | Highly deshielded proton characteristic of the N-H group in a triazole-thione tautomer.[3][8] |

| Phenyl (H2'-H6') | ~7.20 - 7.35 | Multiplet | - | 5H | Standard chemical shift range for protons on a monosubstituted benzene ring.[9] |

| Allyl CH (b) | ~5.75 - 5.90 | Multiplet (ddt) | J(b,c) ≈ 17, J(b,c') ≈ 10, J(b,a) ≈ 5 | 1H | Vinylic proton deshielded by the double bond and coupled to the terminal vinyl and allylic methylene protons.[10] |

| Allyl =CH₂ (c, c') | ~5.05 - 5.20 | Multiplet | J(c,b) ≈ 17, J(c',b) ≈ 10, J(c,c') ≈ 2 | 2H | Terminal vinylic protons, chemically non-equivalent due to restricted rotation, showing complex splitting.[10] |

| Allyl N-CH₂ (a) | ~4.40 - 4.50 | Doublet | J(a,b) ≈ 5 | 2H | Methylene protons adjacent to the triazole nitrogen are significantly deshielded.[11] |

| Phenylethyl CH₂(β) | ~3.10 - 3.20 | Triplet | J(β,α) ≈ 7 | 2H | Methylene protons adjacent to the triazole ring. |

| Phenylethyl CH₂(α) | ~2.90 - 3.00 | Triplet | J(α,β) ≈ 7 | 2H | Methylene protons adjacent to the phenyl ring. |

¹³C NMR Spectroscopy Analysis

Expertise & Rationale: ¹³C NMR complements ¹H NMR by providing a spectrum where each unique carbon atom typically appears as a single line (in a proton-decoupled spectrum). The chemical shift range is much wider than for protons (~0-220 ppm), making it easier to resolve individual carbon signals.[12][13] Chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon(s) | Predicted Shift (δ, ppm) | Assignment Rationale |

| C=S (C3) | ~168 - 172 | Highly deshielded carbon characteristic of a thione group in a triazole ring.[3] |

| C5 | ~152 - 155 | Quaternary carbon of the triazole ring attached to the phenylethyl group.[8] |

| Phenyl C1' | ~140 - 142 | Quaternary aromatic carbon attached to the ethyl group. |

| Allyl CH (b) | ~132 - 134 | sp² hybridized vinylic methine carbon.[14] |

| Phenyl C2'-C6' | ~126 - 129 | Protonated aromatic carbons. The signal may split into two or three peaks due to symmetry.[15] |

| Allyl =CH₂ (c) | ~117 - 119 | Terminal sp² hybridized vinylic methylene carbon.[14] |

| Allyl N-CH₂ (a) | ~46 - 48 | sp³ carbon attached to the electronegative nitrogen of the triazole ring. |

| Phenylethyl CH₂(β) | ~33 - 35 | Aliphatic sp³ carbon adjacent to the phenyl ring.[16] |

| Phenylethyl CH₂(α) | ~29 - 31 | Aliphatic sp³ carbon adjacent to the triazole ring. |

Infrared (IR) Spectroscopy Analysis

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The presence of characteristic absorption bands for groups like N-H, C=S, C=C, and aromatic rings provides direct evidence for the molecular structure.[17][18] For this molecule, IR is particularly crucial for distinguishing between the thiol and thione tautomers.[3]

Experimental Protocol: FT-IR

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the solid compound directly on the ATR crystal. This method requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

-

Predicted IR Spectrum and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3100 - 3200 | N-H Stretch | Triazole Thione | A broad band indicative of the N-H bond, confirming the presence of the thione tautomer.[3][18] |

| ~3020 - 3080 | C-H Stretch (sp²) | Aromatic & Vinylic | Characteristic stretching for hydrogens on the phenyl ring and allyl double bond. |

| ~2850 - 2960 | C-H Stretch (sp³) | Phenylethyl & Allyl CH₂ | Stretching vibrations for the aliphatic C-H bonds. |

| ~1640 | C=C Stretch | Allyl | Absorption due to the carbon-carbon double bond in the allyl group. |

| ~1580 - 1620 | C=N Stretch | Triazole Ring | Ring stretching vibrations characteristic of the triazole heterocycle.[3] |

| ~1450 - 1550 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |

| ~1280 - 1340 | C=S Stretch | Thione | A strong band in this region is a key indicator of the thione tautomer.[3] |

| ~920 & ~990 | =C-H Bend | Allyl | Out-of-plane bending (wag) vibrations for the terminal vinyl group. |

| ~690 & ~740 | C-H Bend | Aromatic | Out-of-plane bending for the monosubstituted phenyl group. |

Mass Spectrometry (MS) Analysis

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. In Electron Ionization (EI) MS, the molecule is ionized by a high-energy electron beam, creating a molecular ion (M⁺·) that is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.[19][20]

Experimental Protocol: EI-MS

-

Sample Introduction: A direct insertion probe for solid samples.

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation).

-

Source Temperature: 200 °C.

-

Mass Range: m/z 40 - 400.

-

Predicted Mass Spectrum and Interpretation

Molecular Formula: C₁₃H₁₅N₃S Exact Molecular Weight: 245.10 g/mol

The molecular ion peak (M⁺·) is expected at m/z = 245 .

Plausible Fragmentation Pathways

The primary fragmentation events are driven by the formation of stable carbocations and radicals. The most likely cleavages occur at the bonds alpha to the aromatic ring (benzylic position) and adjacent to the double bond (allylic position).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

| m/z | Proposed Fragment | Formation Mechanism |

| 245 | [C₁₃H₁₅N₃S]⁺· | Molecular Ion (M⁺·) . Its presence confirms the molecular weight. |

| 204 | [M - C₃H₅]⁺ | Loss of the allyl radical (•CH₂CH=CH₂) via cleavage of the N-C bond. |

| 154 | [M - C₇H₇]⁺ | Loss of a benzyl radical (•CH₂Ph) via benzylic cleavage. |

| 91 | [C₇H₇]⁺ | Formation of the highly stable tropylium cation. This is often the base peak in the spectrum for compounds containing a phenylethyl or benzyl group.[21][22][23] |

| 41 | [C₃H₅]⁺ | Formation of the allyl cation. |

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of these orthogonal datasets.

-

Mass Spectrometry establishes the molecular formula (C₁₃H₁₅N₃S) with a molecular ion at m/z 245.

-

IR Spectroscopy confirms the presence of all key functional groups: aromatic and allyl C-H/C=C, and most importantly, the N-H and C=S bands, which strongly support the thione tautomer as the dominant form.

-

¹³C NMR validates the carbon skeleton, showing 10 unique carbon environments (some aromatic carbons may be equivalent), including the characteristic downfield thione carbon (~170 ppm).

-

¹H NMR provides the final, detailed picture of the molecular structure. It confirms the presence and connectivity of the phenylethyl group (aromatic multiplet and two triplets), the allyl group (complex vinylic signals and a deshielded N-CH₂ doublet), and the triazole N-H proton (~13.5 ppm).

Together, these techniques provide an unambiguous, self-validating confirmation of the structure as this compound, existing predominantly in its thione tautomeric form under standard analytical conditions. This comprehensive characterization is an indispensable prerequisite for any further investigation in a research or drug development pipeline.

References

-

Butnari, C., et al. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 26(11), 3371. [Link]

-

Pochynok, V., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(21), 6683. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Al-Juboori, A. M., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

ChemSurvival. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. [Link]

-

Wilkes, H., et al. (1998). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

NIST WebBook. (n.d.). Phenylethyl Alcohol. [Link]

-

University of Arizona. (n.d.). NMR Chart. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum of 2-Phenylethyl acetate. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Preprints.org. (2023). Synthesis, Characterization, and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

-

ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

MDPI. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

MDPI. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. youtube.com [youtube.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945) [hmdb.ca]

- 16. Phenethyl alcohol(60-12-8) 13C NMR spectrum [chemicalbook.com]

- 17. ijrpc.com [ijrpc.com]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. whitman.edu [whitman.edu]

An In-depth Technical Guide to 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and spectral data from closely related analogues, providing a robust framework for understanding and utilizing this molecule.

Introduction: The Significance of 1,2,4-Triazole-3-thiones

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] The incorporation of a thiol group at the 3-position, leading to 1,2,4-triazole-3-thiones, imparts unique chemical reactivity and a broad spectrum of biological activities.[3] These compounds are known to exhibit antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and even anticancer properties.[1][2][3] The specific molecule under consideration, this compound, combines the reactive allyl group at the N4 position and a lipophilic phenylethyl group at the C5 position, suggesting a unique pharmacological profile worthy of investigation.

Molecular Structure and Isomerism

The structural representation of this compound is depicted below. A critical aspect of this and related 3-thiol-1,2,4-triazoles is the existence of thiol-thione tautomerism.[4] The molecule can exist in equilibrium between the thiol form, with a C-SH bond, and the thione form, with a C=S bond and a proton on a nitrogen atom. The predominant tautomer can be influenced by the solvent and the physical state. Spectroscopic evidence, particularly in the infrared and nuclear magnetic resonance spectra, can elucidate the dominant form in a given environment.[4]

Caption: Molecular structure of the title compound.

Synthesis Methodology

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving a two-step procedure.[5][6][7] The proposed synthesis for the title compound follows this reliable pathway, starting from 3-phenylpropanoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol

Step 1: Synthesis of 3-Phenylpropanehydrazide

-

To a solution of 3-phenylpropanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

The reaction mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to yield 3-phenylpropanehydrazide.

Step 2: Synthesis of 1-(3-Phenylpropanoyl)-4-allylthiosemicarbazide

-

Dissolve 3-phenylpropanehydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Add allyl isothiocyanate (1 equivalent) to the solution.

-

The mixture is refluxed for 6-8 hours.

-

Upon cooling, the thiosemicarbazide derivative precipitates out of the solution.

-

The solid is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of this compound

-

The 1-(3-phenylpropanoyl)-4-allylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (e.g., 2M, 5 equivalents).

-

The mixture is heated to reflux for 8-10 hours, during which the solid dissolves.

-

After cooling the reaction mixture to room temperature, it is acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

Recrystallization from a solvent such as ethanol will afford the purified this compound.

Physical and Chemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₃H₁₅N₃S | Based on structure |

| Molecular Weight | 245.35 g/mol | Based on structure |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Melting Point | Estimated around 160-165 °C | Based on the melting point of 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (160-162 °C)[8] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents. | General solubility for triazole thiols[9] |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are extrapolated from known spectra of analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the thiol-thione tautomerism.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100 | N-H stretch | Indicates the presence of the thione tautomer |

| ~2550 | S-H stretch | A weak band, indicative of the thiol tautomer[10] |

| ~1600-1650 | C=N stretch | Characteristic of the triazole ring |

| ~1250-1300 | C=S stretch | Strong evidence for the thione tautomer[4] |

| ~920-990 | =C-H bend (alkene) | Confirms the presence of the allyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0-14.0 | singlet (broad) | 1H | SH (thiol) or NH (thione) proton[5] |

| ~7.1-7.3 | multiplet | 5H | Aromatic protons of the phenylethyl group |

| ~5.7-5.9 | multiplet | 1H | -CH= of the allyl group |

| ~4.9-5.1 | multiplet | 2H | =CH₂ of the allyl group |

| ~4.6-4.8 | doublet | 2H | N-CH₂ of the allyl group |

| ~2.8-3.0 | triplet | 2H | Ar-CH₂ of the phenylethyl group |

| ~2.6-2.8 | triplet | 2H | Triazole-CH₂ of the phenylethyl group |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=S (thione) |

| ~150-155 | C-N (triazole) |

| ~140 | Aromatic C (quaternary) |

| ~132 | -CH= (allyl) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~118 | =CH₂ (allyl) |

| ~45 | N-CH₂ (allyl) |

| ~35 | Ar-CH₂ (phenylethyl) |

| ~30 | Triazole-CH₂ (phenylethyl) |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely involve the loss of the allyl group and cleavage of the phenylethyl chain.

Potential Biological Activities and Applications

Given the extensive research on 1,2,4-triazole-3-thiones, this compound is a promising candidate for various pharmacological screenings.

-

Antimicrobial and Antifungal Activity: The triazole and thiol moieties are known pharmacophores for antimicrobial and antifungal agents.[1][3]

-

Anti-inflammatory and Analgesic Activity: Many 1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties.[11]

-

Anticancer Activity: The heterocyclic core is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[1]

The presence of the allyl group allows for further chemical modifications, such as through thiol-ene click chemistry, to generate a library of related compounds for structure-activity relationship (SAR) studies.[3] The phenylethyl group enhances the lipophilicity of the molecule, which may improve its ability to cross biological membranes.

Conclusion

This compound is a molecule with considerable potential in the field of medicinal chemistry. This guide has outlined its logical synthesis, predicted its key physical and chemical properties based on established principles and data from analogous compounds, and highlighted its potential for biological activity. Further empirical studies are warranted to fully characterize this compound and explore its therapeutic applications. The methodologies and predictive data presented herein provide a solid foundation for such future research endeavors.

References

-

National Center for Biotechnology Information. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed Central. Available at: [Link]

-

Scientific Messenger of LNU of Veterinary Medicine and Biotechnologies. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

-

Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available at: [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

Karadeniz Technical University. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVESİS. Available at: [Link]

-

MDPI. (2001). 5-Furan-2yl[1][2][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][3] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PubMed Central. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Overview of Mercapto-1,2,4-Triazoles. JOCPR.com. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. echemi.com [echemi.com]

- 9. preprints.org [preprints.org]

- 10. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Purity and Stability Assessment of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity and stability assessment of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant potential in drug development. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterization and degradation pathway analysis. This document emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in the context of purity profiling. Furthermore, a thorough stability testing program, incorporating forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, is presented. This guide aims to be an authoritative resource, empowering scientific teams to generate robust and reliable data packages for this promising molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The specific compound, this compound, incorporates several key structural features: the reactive allyl group, the hydrophobic phenylethyl moiety, and the versatile triazole-thiol core. This unique combination suggests a high potential for novel pharmacological applications.

The thiol group in 1,2,4-triazole-3-thiols exists in tautomeric equilibrium with the thione form, which can influence its chemical reactivity and biological interactions.[3] A thorough understanding of the purity and stability of this molecule is paramount for its successful development as a therapeutic agent. Impurities can significantly impact both the efficacy and safety of a drug substance, while a comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and formulation strategies.[4]

This guide will provide detailed protocols and the scientific rationale for establishing a robust purity and stability profile for this compound.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical step in drug development. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution and sensitivity.[5] For this compound, a stability-indicating HPLC method must be developed and validated.

A systematic approach to HPLC method development is crucial for achieving optimal separation of the main compound from any potential impurities or degradation products.

Step 1: Column and Mobile Phase Selection

-

Rationale: The choice of stationary phase is critical for achieving good peak shape and resolution. A C18 column is a good starting point for moderately polar compounds like the target molecule. The mobile phase composition is then optimized to achieve the desired retention time and separation.

-

Protocol:

-

Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Start with an isocratic mobile phase of methanol and water (e.g., 70:30 v/v).[6]

-

Flow Rate: Set the flow rate to 1.0 mL/min.[6]

-

Detection: Use a UV detector set at a wavelength of maximum absorbance (λmax) for the compound, which can be determined by a UV scan (typically around 230-280 nm for triazole derivatives).

-

Step 2: Method Optimization

-

Rationale: If co-eluting peaks or poor peak shapes are observed, a gradient elution may be necessary to improve separation. The pH of the aqueous component of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak symmetry.

-

Protocol:

-

Introduce a gradient from a lower to a higher percentage of the organic solvent (e.g., 50% to 90% methanol over 20 minutes).

-

If necessary, buffer the aqueous phase (e.g., with phosphate or acetate buffer) to a pH where the analyte is in a single ionic form.

-

The purity of the sample is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Example HPLC Purity Data for this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 3.5 | 15,000 | 0.5 | Impurity A |

| 2 | 8.2 | 2,970,000 | 99.0 | Main Compound |

| 3 | 10.1 | 15,000 | 0.5 | Impurity B |

Spectroscopic Characterization and Identification

Spectroscopic techniques provide crucial information about the chemical structure and are used to confirm the identity of the main compound and any isolated impurities.

Mass spectrometry, often coupled with HPLC (LC-MS), provides the molecular weight of the compound and its fragments, which is invaluable for identification.[1]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the molecule.[7][8] The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.

IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the C=S (thione) and N-H bonds of the triazole ring.[8]

Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are a key component of this, deliberately exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[4][9]

Forced Degradation Studies

Forced degradation studies are performed according to ICH guidelines and typically involve the following stress conditions:[5]

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures. The triazole ring is generally stable under mild acidic conditions, but harsh conditions can lead to hydrolysis and ring-opening.[3]

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).[9]

-

Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).[5]

-

Photolytic Degradation: Exposure to UV and visible light.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.

Table 2: Example Forced Degradation Data for this compound

| Stress Condition | Duration | Assay (%) | % Degradation | Major Degradation Products (RT) |

| 0.1 N HCl, 60°C | 24 h | 92.5 | 7.5 | 6.8 min |

| 0.1 N NaOH, 60°C | 8 h | 85.2 | 14.8 | 4.1 min, 5.3 min |

| 3% H₂O₂, RT | 24 h | 90.1 | 9.9 | 9.5 min |

| Thermal (80°C) | 7 days | 98.7 | 1.3 | - |

| Photolytic | 1.2 million lux hours | 99.1 | 0.9 | - |

| Control (No Stress) | - | 99.8 | 0.2 | - |

Long-Term and Accelerated Stability Studies

In addition to forced degradation, long-term and accelerated stability studies are required to establish the shelf-life and recommended storage conditions for the drug substance. These studies are conducted under controlled temperature and humidity conditions as specified by ICH guidelines.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the purity and stability assessment of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate a robust data package that is essential for regulatory submissions and the successful advancement of this promising compound through the development pipeline. The multi-faceted approach, combining chromatographic and spectroscopic techniques, ensures a thorough characterization of the molecule and its potential degradation products, ultimately contributing to the development of a safe and effective therapeutic agent.

References

- Benchchem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.

- National Institutes of Health. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.

- ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- ResearchGate. (2010, October). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives.

- RSC Publishing. (2019, March 28). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.

- PharmaInfo. (n.d.). Forced Degradation – A Review.

- National Institutes of Health. (n.d.). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC.

- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

- (n.d.). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives.

- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- National Institutes of Health. (n.d.). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches.

- Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- JOCPR. (n.d.). 132-144 Review Article Overview of Mercapto-1,2,4-Triazoles.

- (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives.

- Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.

- (n.d.). Synthesis, Characterization and Analgesic Activity of some 4H-1, 2, 4-Triazole Derivatives.

- Thermo Scientific Chemicals. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

Sources

- 1. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. pharmainfo.in [pharmainfo.in]

Solubility Profiling of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Methodological Approach for Pre-formulation and Drug Discovery

An In-depth Technical Guide

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities. The specific derivative, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, combines several key structural features that suggest potential utility but also present challenges in formulation and delivery, primarily governed by its solubility. As specific experimental solubility data for this compound is not widely published, this guide provides a comprehensive, first-principles-based framework for its systematic solubility assessment. We detail the theoretical underpinnings based on molecular structure, present a robust experimental protocol using the gold-standard isothermal shake-flask method, and outline the analytical quantification via High-Performance Liquid Chromatography (HPLC). This document serves as a practical whitepaper for researchers in drug discovery and development, enabling them to generate reliable and reproducible solubility data essential for advancing novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the bioavailability and therapeutic efficacy of a potential drug candidate. For a compound to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to failed clinical trials and significant financial losses.

The molecule in focus, this compound, belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Its unique structure, featuring both lipophilic (phenylethyl, allyl) and potentially polar (triazole-thiol) moieties, suggests a complex solubility profile that requires careful and systematic investigation. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to accurately determine its solubility in a range of pharmaceutically relevant solvents.

Theoretical Solubility Assessment Based on Molecular Structure

A priori analysis of a molecule's structure is essential for designing an efficient solubility screening strategy. The principle of "like dissolves like" is our guiding axiom: a solute will dissolve best in a solvent that has a similar polarity.

The structure of this compound can be deconstructed into key functional groups, each contributing to its overall physicochemical character.

Caption: Key functional groups influencing the solubility of the target molecule.

-

Lipophilic Moieties: The phenylethyl and allyl groups are non-polar and hydrophobic. The bulky phenylethyl group, in particular, is expected to be the dominant factor, significantly limiting solubility in polar solvents like water.

-

Polar Moieties: The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

-

Thiol Group: The C-SH group is crucial. It exists in tautomeric equilibrium with its thione (C=S) form. The thiol form can act as a weak acid and a hydrogen bond donor, while the thione form is more polar. This tautomerism can influence its interaction with protic and aprotic solvents.

Prediction: Based on this analysis, the compound is predicted to have low solubility in water and high solubility in non-polar organic solvents or polar aprotic solvents that can disrupt intermolecular hydrogen bonding.

Experimental Design: The Isothermal Shake-Flask Method

To obtain definitive solubility data, an experimental approach is mandatory. The isothermal shake-flask method is recognized by regulatory bodies like the OECD and is considered the "gold standard" for its reliability and accuracy. The workflow involves saturating a solvent with the solute over an extended period at a constant temperature to ensure thermodynamic equilibrium is reached.

Caption: Standard workflow for the isothermal shake-flask solubility determination method.

Proposed Solvents for Screening

A diverse set of solvents should be selected to build a comprehensive solubility profile, covering a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Rationale for Inclusion |

| Non-Polar | n-Hexane | 1.9 | Represents purely aliphatic, non-polar environments. |

| Toluene | 2.4 | Represents aromatic, non-polar environments (potential π-π stacking). | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | A common solvent for organic synthesis and extraction. |

| Acetone | 21 | A polar, aprotic solvent capable of accepting hydrogen bonds. | |

| Acetonitrile (ACN) | 37.5 | A highly polar, aprotic solvent common in HPLC. | |

| Dimethyl Sulfoxide (DMSO) | 47 | A highly polar, aprotic solvent known for its excellent solvating power. | |

| Polar Protic | Ethanol | 24.5 | A common pharmaceutical excipient, capable of H-bond donation/acceptance. |

| Methanol | 33 | A highly polar alcohol, more polar than ethanol. | |

| Water (Buffered) | pH 7.4 Phosphate Buffer | 80 |

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (readable to 0.01 mg)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a pre-weighed 20 mL vial. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 150 rpm) for 48 hours. Causality: 48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 24 hours in a temperature-controlled bath to allow undissolved solids to settle. Alternatively, centrifuge the samples (e.g., at 5000 rpm for 15 minutes) to expedite separation. Causality: This step is crucial to ensure that no solid microparticles are carried over during sampling, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. Causality: Filtering removes any remaining suspended solids. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

-

Dilution: Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its specificity, sensitivity, and accuracy.

Method Development Outline:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to the compound's moderate lipophilicity.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is recommended.

-

Detection: The phenylethyl group contains a chromophore, making UV detection viable. A wavelength scan (e.g., 210-400 nm) should be performed to find the absorbance maximum (λmax), likely around 254 nm.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject these standards into the HPLC and plot the peak area versus concentration. The resulting curve must have a correlation coefficient (R²) > 0.999 for accurate quantification.

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Summary and Interpretation

All experimentally determined data should be compiled into a clear, concise table for comparative analysis.

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C | Quantitative Solubility (mol/L) at 25°C |

| n-Hexane | Non-Polar | e.g., Sparingly Soluble | ||

| Toluene | Non-Polar | e.g., Soluble | ||

| DCM | Polar Aprotic | e.g., Freely Soluble | ||

| Acetone | Polar Aprotic | e.g., Soluble | ||

| ACN | Polar Aprotic | e.g., Soluble | ||

| DMSO | Polar Aprotic | e.g., Very Soluble | ||

| Ethanol | Polar Protic | e.g., Sparingly Soluble | ||

| Methanol | Polar Protic | e.g., Sparingly Soluble | ||

| pH 7.4 Buffer | Aqueous | e.g., Practically Insoluble |

Note: Qualitative descriptors (e.g., Very Soluble, Freely Soluble) should be based on standard pharmacopeia definitions.

Conclusion

While published data for this compound is scarce, a systematic and rigorous determination of its solubility is achievable. By combining theoretical structural analysis with the gold-standard isothermal shake-flask method and robust HPLC quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The protocols and framework presented in this guide provide a self-validating system to profile this, and other novel chemical entities, ensuring that subsequent formulation and preclinical studies are built on a solid physicochemical foundation.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Asif, M. (2021). A review on the versatile and multicultural 1,2,4-triazole nucleus and its derivatives in the field of medicinal chemistry. Future Journal of Pharmaceutical Sciences, 7(1), 1-27. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 1, 339-437. [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

In Silico Pharmacokinetic and Safety Profiling of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Early-Stage Drug Discovery

Foreword: The Imperative of Early ADMET Assessment in Drug Development

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1][2] The proactive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile during the initial phases of research is therefore not merely advantageous, but essential for mitigating these risks.[2][3] In silico computational methodologies have emerged as powerful, cost-effective tools to predict these properties, enabling researchers to prioritize candidates with a higher probability of clinical success.[1][4][5][6] This guide provides a comprehensive, in-depth technical walkthrough for the in silico ADMET prediction of a novel compound, 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a molecule belonging to a class of heterocyclic compounds known for their diverse biological activities.[7][8][9]

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a variety of clinically approved drugs with antifungal, antiviral, and anticancer properties, among others.[8] The specific substitutions on the triazole ring, in this case, an allyl group, a phenylethyl moiety, and a thiol group, will significantly influence its physicochemical and, consequently, its ADMET properties. This guide will dissect the predicted ADMET characteristics of this specific molecule, offering insights into its potential as a drug candidate and illustrating a replicable workflow for other novel chemical entities.

I. Conceptual Framework: A Proactive, Multi-Parameter Approach to ADMET Prediction

Our predictive strategy is not a monolithic process but rather an integrated workflow that interrogates various facets of the molecule's likely behavior in a biological system. This involves a tiered approach, beginning with fundamental physicochemical properties that govern "drug-likeness" and extending to more complex predictions of metabolic fate and potential toxicities. The causality behind this multi-pronged analysis is to build a holistic and robust profile of the candidate molecule, allowing for an informed decision on its progression in the drug discovery pipeline.

Sources

- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. researchgate.net [researchgate.net]

- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

CAS number and IUPAC name for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, this compound. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecules that contain it.[1][2][3] This document delineates the chemical identity, a robust and detailed synthetic pathway, and methods for structural characterization. Furthermore, it explores the therapeutic potential of this specific derivative by contextualizing the roles of its unique N4-allyl and C5-phenylethyl substituents. The guide is intended for researchers, scientists, and professionals in drug development who are focused on creating new therapeutic agents.

Chemical Identity and Properties

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

CAS Number: A specific CAS number for this compound has not been assigned in the primary chemical registries as of the latest update. This suggests its status as a novel or infrequently synthesized molecule, presenting a unique opportunity for further research.

-

Molecular Formula: C₁₃H₁₅N₃S

-

Tautomerism: It is crucial to recognize that the 1,2,4-triazole-3-thiol core exists in a thione-thiol tautomerism. In the solid state and in solution, it predominantly exists in the thione form, 4-allyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. For consistency and based on common nomenclature, this guide will refer to it by its thiol name.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties, which are essential for drug development, influencing factors like solubility, permeability, and metabolic stability.